2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Properties
Molecular Formula |
C17H14FN5OS |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-8-methyl-4-thiophen-2-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C17H14FN5OS/c1-10-9-14(24)23-15(13-3-2-8-25-13)21-16(22-17(23)19-10)20-12-6-4-11(18)5-7-12/h2-9,15H,1H3,(H2,19,20,21,22) |
InChI Key |
TXIYRCMSMANXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)F)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with a suitable thiophene derivative, followed by cyclization with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity 2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrimido[1,2-a][1,3,5]triazine class exhibit a range of biological activities:
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrimido[1,2-a][1,3,5]triazines possess significant antibacterial properties. For instance:
- Case Study : A study synthesized various pyrimido derivatives and evaluated their antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be as low as 256 µg/mL for some derivatives, indicating potent activity against these pathogens .
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Mechanism of Action : Research suggests that certain derivatives can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is often mediated through the modulation of signaling pathways associated with cell survival and growth .
Antiviral Activity
Emerging evidence points to the antiviral properties of pyrimido derivatives:
- Example : Some studies have shown effectiveness against viral infections by disrupting viral replication processes or enhancing host immune responses .
Toxicological Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidotriazine derivatives exhibit diverse bioactivities depending on substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₉H₁₅FN₆OS.
Key Findings:
Substituent Electronic Effects: Replacement of the 4-fluorophenylamino group (target) with 4-methylphenylamino () or 2,3-dimethylphenylamino () alters electronic profiles. Electron-withdrawing groups (e.g., -F) may enhance binding to targets like kinases, whereas electron-donating groups (e.g., -OMe) could reduce affinity . The thiophen-2-yl group (target) is critical for π-π stacking; its replacement with methoxyphenyl () diminishes aromatic interactions .
Methyl at position 8 (target) balances metabolic stability, while bulkier groups (e.g., phenyl in ) may increase half-life but limit solubility .
Activity Cliffs: Minor structural changes (e.g., methoxy position in vs. 8) can drastically alter activity, aligning with the "similar property principle" exceptions noted in ligand-based screening .
Computational Similarity Analysis
Using Tanimoto coefficients and molecular fingerprints (), the target compound likely shares >70% similarity with analogs in Table 1, except for (chlorine substitution disrupts core similarity).
Biological Activity
The compound 2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimido[1,2-a][1,3,5]triazin class, which has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.
1. Chemical Structure and Synthesis
The molecular structure of the compound includes a fluorophenyl group and a thiophene moiety, which are crucial for its biological activity. The synthesis typically involves multi-step organic reactions that integrate these structural components.
Synthesis Overview:
- Starting Materials: Various haloaryl isothiocyanates and thiophenes.
- Reactions: Cyclization reactions under basic conditions to form the pyrimido[1,2-a][1,3,5]triazin core.
2. Biological Activities
Research indicates that compounds in the pyrimido[1,2-a][1,3,5]triazin class exhibit significant biological activities including:
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown:
- Effective Against: Gram-negative bacteria such as Escherichia coli.
- Less Effective Against: Pseudomonas aeruginosa and fungal strains.
In vitro tests indicated that modifications in the fluorophenyl substituent significantly influenced antibacterial potency. For example, replacing the 4-fluorophenyl group with other halogenated phenyl groups can either enhance or reduce activity against specific bacterial strains .
Anticancer Activity
The compound has also been investigated for its antiproliferative effects on various cancer cell lines:
- Cell Lines Tested: Breast cancer (T47D), colon cancer (HCT-116), and lung cancer cells.
- IC50 Values: Notable activity was observed with IC50 values indicating potent effects against certain cancer types .
3. Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations affect biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4-(furan-2-yl)-8-methylpyrimido[1,2-a][1,3,5]triazin-6-one | Lacks fluorophenyl group | Antimicrobial |
| 4-(4-Fluorophenyl)-8-methylpyrimido[1,2-a][1,3,5]triazin-6-one | No furan moiety | Anticancer |
| 2-Amino-4-(phenyl)-8-methylpyrimido[1,2-a][1,3,5]triazin-6-one | No fluorine substitution | Antiviral |
This table demonstrates that the inclusion of both a fluorophenyl group and a thiophene moiety may enhance biological activity compared to other related compounds .
4. Case Studies
Several studies have documented the biological activities of this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives based on modifications to the thiophene and fluorophenyl groups. The results indicated that certain derivatives exhibited enhanced antibacterial properties against Staphylococcus aureus and E. coli .
Study 2: Anticancer Potential
Research focused on the anticancer effects of this compound on human breast and colon cancer cell lines. The findings revealed that specific substitutions on the pyrimidine core significantly improved antiproliferative activity .
Q & A
Q. What are the standard synthetic pathways for preparing this compound, and how can purity be ensured during synthesis?
The compound’s synthesis typically involves multi-step heterocyclic condensation. For example, analogous pyrimido-triazine derivatives are synthesized via refluxing intermediates (e.g., hydrazinyl precursors) with reagents like oxalyl chloride in DMF, followed by recrystallization from ethanol . Key steps include:
Q. How should researchers design initial pharmacological activity screens for this compound?
Adopt a tiered approach:
- In vitro assays : Prioritize enzyme inhibition (e.g., kinase or protease targets) at 1–100 μM concentrations.
- Cellular models : Use cancer cell lines (e.g., MCF-7, HepG2) with cytotoxicity assays (MTT or resazurin).
- Control groups : Include solvent controls and reference drugs (e.g., doxorubicin) to normalize activity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : Analyze aromatic protons (thiophene: δ 7.2–7.5 ppm; fluorophenyl: δ 6.5–7.0 ppm) and carbonyl groups (δ 160–170 ppm).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) with ≤2 ppm error.
- XRD : Resolve crystalline structure if recrystallized .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data between in vitro and in vivo models?
- Dose-response recalibration : Adjust concentrations to account for bioavailability differences (e.g., plasma protein binding).
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in serum.
- PK/PD modeling : Integrate pharmacokinetic parameters (e.g., , ) with efficacy endpoints .
Q. What experimental strategies optimize the compound’s selectivity for a target receptor?
Q. How should environmental impact studies be designed for this compound?
Q. What computational methods validate mechanistic hypotheses for its biological activity?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity.
- MD simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability.
- QSAR models : Train on datasets of analogous triazine derivatives to predict ADMET profiles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
